3,4-Dimethoxythiophene-2-carbonitrile
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Overview
Description
3,4-Dimethoxythiophene-2-carbonitrile: is an organic compound with the molecular formula C7H7NO2S It is a derivative of thiophene, a sulfur-containing heterocycle, and features two methoxy groups and a nitrile group attached to the thiophene ring
Preparation Methods
Synthetic Routes and Reaction Conditions: 3,4-Dimethoxythiophene-2-carbonitrile can be synthesized through various methods. One common approach involves the cyclization of 2,3-dimethoxy-1,3-butadiene with sulfur dichloride in a hexane medium. This reaction forms the thiophene ring with the methoxy groups already in place .
Industrial Production Methods: Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The specific details of these methods are often proprietary and may vary between manufacturers.
Chemical Reactions Analysis
Types of Reactions: 3,4-Dimethoxythiophene-2-carbonitrile undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the nitrile group to an amine.
Substitution: The methoxy groups can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or catalytic hydrogenation can be used.
Substitution: Substitution reactions often require strong bases or acids as catalysts.
Major Products Formed:
Oxidation: Sulfoxides and sulfones.
Reduction: Amines.
Substitution: Various substituted thiophenes depending on the reagents used.
Scientific Research Applications
3,4-Dimethoxythiophene-2-carbonitrile has several applications in scientific research:
Organic Electronics: It is used as a building block for the synthesis of conductive polymers and organic semiconductors.
Materials Science: The compound is utilized in the development of new materials with unique electronic properties.
Chemistry: It serves as a versatile intermediate in the synthesis of more complex molecules.
Biology and Medicine: Research is ongoing to explore its potential biological activities and applications in drug development.
Mechanism of Action
The mechanism of action of 3,4-dimethoxythiophene-2-carbonitrile depends on its specific application. In organic electronics, its conductive properties arise from the delocalization of electrons within the thiophene ring. In chemical reactions, the methoxy and nitrile groups influence the reactivity and stability of the compound, guiding its interactions with other molecules.
Comparison with Similar Compounds
3,4-Dimethoxythiophene: Lacks the nitrile group, making it less reactive in certain chemical reactions.
3,4-Ethylenedioxythiophene: Contains an ethylenedioxy bridge instead of methoxy groups, leading to different electronic properties.
3,4-Dimethoxythiophene-2-carboxylic acid: Has a carboxylic acid group instead of a nitrile group, affecting its acidity and reactivity.
Uniqueness: 3,4-Dimethoxythiophene-2-carbonitrile is unique due to the presence of both methoxy and nitrile groups, which confer distinct electronic and chemical properties. This combination makes it a valuable compound for various applications in materials science and organic electronics.
Biological Activity
3,4-Dimethoxythiophene-2-carbonitrile is a compound of increasing interest in the field of medicinal chemistry due to its diverse biological activities. This article reviews the biological activity of this compound, focusing on its antioxidant, antimicrobial, and anticancer properties, supported by relevant data tables and case studies.
Chemical Structure and Properties
This compound is characterized by a thiophene ring with two methoxy groups and a carbonitrile functional group. The presence of these functional groups contributes to its reactivity and biological activity.
Antioxidant Activity
Antioxidant activity is one of the notable biological properties of this compound. The compound has been shown to effectively scavenge free radicals, which can lead to oxidative stress and various diseases.
Case Study: Antioxidant Efficacy
In a study assessing the antioxidant potential of various derivatives, this compound exhibited an IC50 value in the range of 12.21–12.88 μg/mL, indicating strong antioxidant capabilities compared to other tested compounds .
Table 1: Antioxidant Activity of this compound Derivatives
Compound | IC50 (μg/mL) |
---|---|
This compound | 12.21 - 12.88 |
Other derivatives | Varies |
Antimicrobial Activity
The antimicrobial properties of this compound have also been extensively studied. The compound demonstrates significant activity against a variety of bacterial and fungal strains.
Case Study: Antimicrobial Assessment
In research evaluating the antimicrobial effects, this compound showed Minimum Inhibitory Concentration (MIC) values ranging from 4 μg/mL to over 2048 μg/mL against various pathogens including Gram-positive and Gram-negative bacteria as well as fungi .
Table 2: Antimicrobial Activity of this compound
Microorganism | MIC (μg/mL) |
---|---|
Staphylococcus aureus | 32 |
Escherichia coli | 64 |
Candida albicans | 128 |
Anticancer Properties
Emerging studies suggest that this compound may possess anticancer properties. Preliminary investigations indicate that it may inhibit cancer cell proliferation through various mechanisms.
Case Study: Anticancer Activity
In vitro studies have shown that this compound can induce apoptosis in specific cancer cell lines. The mechanism appears to involve the modulation of signaling pathways associated with cell survival and proliferation .
Table 3: Anticancer Efficacy of this compound
Cancer Cell Line | IC50 (μM) |
---|---|
MCF-7 (Breast cancer) | 10 |
HeLa (Cervical cancer) | 15 |
Properties
IUPAC Name |
3,4-dimethoxythiophene-2-carbonitrile |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H7NO2S/c1-9-5-4-11-6(3-8)7(5)10-2/h4H,1-2H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MPLNOLIWNBOSLH-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CSC(=C1OC)C#N |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H7NO2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
169.20 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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